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Clinical Outcomes at Test-of-Cure (TOC)

Efficacy and Safety Parameter
Oral Tebipenem
Pivoxil HBr
(N=449)

Intravenous
Ertapenem
(N=419)

Treatment
Difference (95%
CI)

Primary Endpoint

Overall Response (Composite of
Clinical Cure + Microbiologic

Eradication)

58.8% (264/449) [1] 61.6% (258/419) [1] -3.3% (-9.7, 3.2)
[1]

Secondary Endpoints

Clinical Cure Rate >93% [1] >93% [1] -0.6% (-4.0 to 2.8)
[2]

Safety and Tolerability

Any Treatment-Emergent Adverse

Event (TEAE)

25.7% [1] 25.6% [1] Comparable

Discontinuation due to TEAE <1% [1] <1% [1] Comparable
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Efficacy and Safety Parameter
Oral Tebipenem
Pivoxil HBr
(N=449)

Intravenous
Ertapenem
(N=419)

Treatment
Difference (95%
CI)

Most Common TEAE: Diarrhea 5.0% [1] Not Specified -

Most Common TEAE: Headache 3.8% [1] Not Specified -

Clostridioides difficile Infection 0 cases [1] 3 cases [1] -

Serious Adverse Events (SAEs) 1.3% [1] 1.7% [1] Comparable

Experimental Protocol & Clinical Stability

The data in the table above originates from the ADAPT-PO trial, a rigorous global study. Below is a

visualization of its design and key stability findings.

Patient Population:
    Hospitalized adults with

    cUTI or AP
Randomization 1:1

Intervention Arm:
        Oral Tebipenem Pivoxil HBr

        (600 mg q8h)
        + IV Placebo

Control Arm:
        IV Ertapenem (1 g q24h)

        + Oral Placebo

Intervention Arm...

Treatment Duration:
    7-10 days (up to 14 days

    if bacteremia)

Blinded

Control Arm...

Treatment Duration...

Primary Endpoint Assessment:
    Overall Response at

    Test-of-Cure (Day 19 ± 2)

Follow-up

Subgroup Analysis:
    Clinical Stability Indicators

Time to Defervescence:
        Median 2 days (both groups)

Time to Symptom
        Resolution/Improvement:

        Median 3 days (both groups)
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Detailed Methodology of the ADAPT-PO Trial [1] [3] [2]

Study Design: Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.
Objective: To evaluate the efficacy and safety of oral tebipenem pivoxil HBr versus intravenous

ertapenem.
Participants: 1,372 hospitalized adults with cUTI or acute pyelonephritis (AP). Patients with severe

hepatic/renal impairment or septic shock were excluded.
Intervention & Comparator:

Intervention Group: Received oral tebipenem pivoxil HBr (600 mg every 8 hours) plus a
placebo IV injection once daily.

Control Group: Received IV ertapenem (1 g every 24 hours) plus an oral placebo every 8
hours.

Treatment Duration: 7 to 10 days, extendable to 14 days for patients with bacteremia.
Primary Endpoint: Overall response (composite of clinical cure and microbiologic eradication) at the

Test-of-Cure (TOC) visit (Day 19 ± 2 days) in the microbiologic intent-to-treat (micro-ITT) population.

Indicators for Early Transition to Oral Therapy [3]

A subgroup analysis of the ADAPT-PO trial evaluated the time to clinical stability, which is critical for

deciding when to switch from IV to oral therapy and facilitate hospital discharge:

Time to Defervescence: The median time to reach a temperature ≤38.0°C was 2 days in both

treatment groups, with 65% of patients becoming afebrile by this time.
Time to Symptom Resolution/Improvement: The median time to resolution or improvement of

baseline signs and symptoms (e.g., pain, urinary symptoms) was 3 days for both groups.

These results indicate that clinical stability was achieved just as rapidly with oral tebipenem as with IV

ertapenem, highlighting a potential window for early transition to outpatient care.

Interpretation and Research Implications

Proving Non-Inferiority of an Oral Agent: This trial was the first to demonstrate in a head-to-head
study that an oral antibacterial could be non-inferior to an IV agent (ertapenem) for serious Gram-

negative infections like cUTI/AP [1]. This challenges the paradigm that serious infections necessarily
require prolonged IV therapy.

A Solution for Multidrug-Resistant (MDR) Pathogens: Tebipenem's value is most significant in
treating infections caused by MDR Gram-negative pathogens, particularly extended-spectrum β-
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lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, for which oral

options are extremely limited [1] [3] [2].
Considerations for Patient Selection: Predictive analyses suggest that outcomes can be influenced

by patient factors. Anatomical or functional urinary tract disorders were associated with reduced
microbiologic response rates for both antibiotics [4]. Conversely, baseline creatinine clearance >50
mL/min and fluoroquinolone susceptibility in the pathogen were predictive of higher success rates
[4].

Future Research Directions

While tebipenem pivoxil shows promise for cUTI/AP, research is exploring its potential in other areas.

Ongoing clinical trials are investigating its efficacy as an alternative to ceftriaxone for children with drug-

resistant shigellosis [5]. Pre-clinical studies also suggest it could be effective against a range of severe

gastrointestinal infections caused by extensively drug-resistant Shigella spp. [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b544817#tebipenem-pivoxil-versus-ertapenem-clinical-

outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/b544817#tebipenem-pivoxil-versus-ertapenem-clinical-outcomes
https://www.smolecule.com/products/b544817#tebipenem-pivoxil-versus-ertapenem-clinical-outcomes
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s544817?utm_src=pdf-bulk
https://www.smolecule.com/products/s544817?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

